N-[3-(piperidin-1-yl)propyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-[3-(piperidin-1-yl)propyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, an oxadiazole ring, and a phenoxyacetamide moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(piperidin-1-yl)propyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the synthesized intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(piperidin-1-yl)propyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[3-(piperidin-1-yl)propyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying receptor interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(piperidin-1-yl)propyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[3-(piperidin-1-yl)propyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: shares structural similarities with other compounds containing piperidine, oxadiazole, and phenoxyacetamide moieties.
Uniqueness
- The unique combination of these functional groups in a single molecule imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific structure may offer advantages in terms of binding affinity, selectivity, and stability compared to other similar compounds.
Properties
Molecular Formula |
C21H30N4O3 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(3-piperidin-1-ylpropyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H30N4O3/c1-16(2)20-23-21(28-24-20)17-7-9-18(10-8-17)27-15-19(26)22-11-6-14-25-12-4-3-5-13-25/h7-10,16H,3-6,11-15H2,1-2H3,(H,22,26) |
InChI Key |
BRETXXAICVQVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCCCN3CCCCC3 |
Origin of Product |
United States |
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